molecular formula C10H10BrClO2 B14127160 Methyl 3-(2-bromo-5-chlorophenyl)propanoate

Methyl 3-(2-bromo-5-chlorophenyl)propanoate

Cat. No.: B14127160
M. Wt: 277.54 g/mol
InChI Key: ARIKQYLZVJPNAT-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromo-5-chlorophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-bromo-5-chlorophenyl)propanoate typically involves the esterification of 3-(2-bromo-5-chlorophenyl)propanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromo-5-chlorophenyl)propanoate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenyl propanoates.

    Reduction: Formation of 3-(2-bromo-5-chlorophenyl)propanol.

    Oxidation: Formation of quinones or other oxidized phenyl derivatives.

Scientific Research Applications

Methyl 3-(2-bromo-5-chlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromo-5-chlorophenyl)propanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and chlorine atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-chlorophenyl)propanoate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    Methyl 3-(2-bromophenyl)propanoate: Lacks the chlorine atom, which may influence its chemical properties and applications.

    Methyl 3-(2-bromo-5-fluorophenyl)propanoate: Contains a fluorine atom instead of chlorine, which can alter its electronic properties and reactivity.

Uniqueness

Methyl 3-(2-bromo-5-chlorophenyl)propanoate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual substitution pattern can significantly influence its chemical reactivity, making it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

methyl 3-(2-bromo-5-chlorophenyl)propanoate

InChI

InChI=1S/C10H10BrClO2/c1-14-10(13)5-2-7-6-8(12)3-4-9(7)11/h3-4,6H,2,5H2,1H3

InChI Key

ARIKQYLZVJPNAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(C=CC(=C1)Cl)Br

Origin of Product

United States

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